Y-29794

描述

Structure

3D Structure

属性

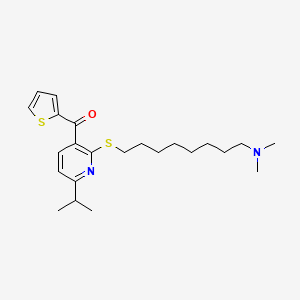

IUPAC Name |

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2OS2/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4/h11-14,17-18H,5-10,15-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGHKJDWBDSFKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926317 |

Source

|

| Record name | [2-{[8-(Dimethylamino)octyl]sulfanyl}-6-(propan-2-yl)pyridin-3-yl](thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129184-48-1 |

Source

|

| Record name | Y 29794 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129184481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-{[8-(Dimethylamino)octyl]sulfanyl}-6-(propan-2-yl)pyridin-3-yl](thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Y-29794: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-29794 is a potent, orally active, and brain-penetrating small molecule inhibitor of prolyl endopeptidase (PREP).[1][2][3] Initially investigated for its potential role in neurodegenerative diseases, recent research has highlighted its significant anti-cancer properties, particularly in triple-negative breast cancer (TNBC).[1][4][5] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular targets, impact on key signaling pathways, and its effects on cancer cell biology. The information presented herein is a synthesis of preclinical data, intended to inform further research and development efforts.

Core Mechanism of Action: PREP Inhibition and Beyond

This compound is a selective and competitive inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), a serine protease that cleaves small peptides on the C-terminal side of proline residues.[1][5] It exhibits potent inhibitory activity against PREP in the nanomolar range.[2][3]

While PREP inhibition is the primary and well-established mechanism of action, studies in TNBC models suggest that the anti-cancer effects of this compound may not be solely attributable to its action on PREP. Evidence indicates that this compound likely has additional molecular targets that contribute to its potent anti-neoplastic activity.[1][5] For instance, depletion of PREP alone in TNBC cells did not fully replicate the cytotoxic effects and the inhibition of the IRS1-AKT-mTORC1 signaling pathway observed with this compound treatment.[1][5] This suggests the existence of off-target effects or the involvement of other related enzymes, such as prolylcarboxypeptidase (PRCP), in the drug's comprehensive mechanism.[1]

Impact on Key Signaling Pathways: The IRS1-AKT-mTORC1 Axis

A pivotal aspect of this compound's anti-cancer activity is its ability to block the IRS1-AKT-mTORC1 signaling pathway, a critical survival pathway frequently dysregulated in cancer.[1][5]

-

Inhibition of IRS1: Treatment with this compound leads to a reduction in the levels of Insulin Receptor Substrate 1 (IRS1).[1]

-

Suppression of AKT Activation: By downregulating IRS1, this compound subsequently inhibits the phosphorylation and activation of AKT, a key downstream effector in this pathway.[1]

-

mTORC1 Inactivation: The inactivation of AKT leads to the downstream suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth, proliferation, and survival.[1]

The inhibition of this pathway is a central event that culminates in the observed anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Figure 1: this compound Signaling Pathway in Cancer Cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Enzyme/Cell Line | Value | Reference |

| Ki (Inhibition Constant) | Rat Brain PREP | 0.95 nM | [2] |

| IC50 (PREP Inhibition) | Rat Brain Crude Extract | 3.0 nM | [3] |

| IC50 (PREP Inhibition) | Partially Purified Rat Brain Enzyme | 3.0 nM | [3] |

| Effective Concentration for complete endopeptidase inhibition in TNBC cell lysates | TNBC Cell Lysates | 5-10 µM | [1] |

Table 2: Anti-proliferative and Cytotoxic Effects of this compound in TNBC Cell Lines

| Cell Line | Effect | Concentration | Duration | Reference |

| MDA-MB-231 | Inhibition of proliferation and survival | Dose-dependent | 4 days | [1] |

| MDA-MB-468 | Inhibition of proliferation and survival | Dose-dependent | 4 days | [1] |

| SUM159PT | Inhibition of proliferation and survival | Dose-dependent | 4 days | [1] |

Table 3: In Vivo Anti-tumor Activity of this compound in TNBC Xenograft Models

| Xenograft Model | Dose | Route of Administration | Effect | Reference |

| MDA-MB-468 | 12.5-50 mg/kg | Intraperitoneal | Pronounced reduction in tumor growth | [1] |

| MDA-MB-231 | 12.5-50 mg/kg | Intraperitoneal | Pronounced reduction in tumor growth | [1] |

| SUM159PT | 12.5-50 mg/kg | Intraperitoneal | Pronounced reduction in tumor growth | [1] |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Culture and Reagents

-

Cell Lines: Triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, SUM159PT) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

This compound: The compound is dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions for in vitro experiments. For in vivo studies, it is formulated in a vehicle such as saline.

Proliferation and Survival Assays

-

MTT Assay: To assess cell proliferation and survival, cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 4 days). MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved. Absorbance is measured to determine cell viability.

Immunoblotting

-

Protein Extraction: Cells are treated with this compound for a defined period (e.g., 16 hours) and then lysed to extract total protein.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins in the IRS1-AKT-mTORC1 pathway (e.g., IRS1, p-AKT, total AKT, p-S6K, total S6K) and a loading control (e.g., β-actin).

-

Detection: Membranes are incubated with secondary antibodies and visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: TNBC cells are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are treated with this compound or vehicle control via a specified route (e.g., intraperitoneal injection) at various doses and schedules (e.g., daily, 5 days/week).

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.

Figure 2: General Experimental Workflow for this compound Evaluation.

Broader Therapeutic Potential

While the primary focus of recent research has been on its anti-cancer effects, this compound was initially explored in the context of neurodegenerative diseases. Studies in senescence-accelerated mice have shown that this compound can prevent the progression of amyloid-beta-like deposition in the hippocampus.[4] This suggests that the mechanism of action of this compound may have therapeutic implications beyond oncology, warranting further investigation into its role in modulating protein aggregation and neuronal function.

Conclusion and Future Directions

This compound is a potent PREP inhibitor with significant anti-cancer activity, primarily demonstrated in TNBC models. Its core mechanism involves the inhibition of the critical IRS1-AKT-mTORC1 survival pathway, leading to reduced cell proliferation and survival. The discrepancy between the effects of this compound and PREP depletion alone strongly suggests the presence of additional molecular targets that contribute to its efficacy.

Future research should focus on:

-

Target Deconvolution: Identifying the full spectrum of molecular targets of this compound to better understand its polypharmacology.

-

Broadening the Scope: Evaluating the efficacy of this compound in other cancer types where the IRS1-AKT-mTORC1 pathway is implicated.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other targeted therapies or conventional chemotherapies.

-

Neuroprotective Effects: Further exploring the mechanism of this compound in the context of neurodegenerative diseases to assess its potential as a disease-modifying agent.

A comprehensive understanding of this compound's multifaceted mechanism of action will be crucial for its successful clinical translation and for unlocking its full therapeutic potential in both oncology and neurology.

References

- 1. Prolyl endopeptidase inhibitor this compound blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Prevention of amyloid-like deposition by a selective prolyl endopeptidase inhibitor, this compound, in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolyl endopeptidase inhibitor this compound blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Y-29794: A Technical Guide to a Potent Prolyl Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-29794 is a potent, orally active, and brain-permeable non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). It has demonstrated significant therapeutic potential in preclinical models of both neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Core Properties and Mechanism of Action

This compound is a selective and competitive inhibitor of prolyl endopeptidase, an enzyme that cleaves peptide bonds on the C-terminal side of proline residues within peptides shorter than 30 amino acids.[1] PREP is implicated in the metabolism of various neuropeptides and hormones, and its dysregulation has been linked to neurological disorders and cancer.[2][3]

This compound has been shown to selectively and competitively inhibit rat brain PREP in a reversible manner.[4] Its ability to penetrate the brain and exert long-lasting inhibition makes it a valuable tool for studying the physiological roles of PREP in the central nervous system.[4] More recently, this compound has been identified as an inhibitor of the IRS1-AKT-mTORC1 signaling pathway in triple-negative breast cancer (TNBC) cells, leading to decreased cell proliferation and survival.[5]

Chemical Information

| Property | Value |

| IUPAC Name | (S)-1-{(S)-2-[(2-Thienylcarbonyl)amino]-3-methylbutanoyl}pyrrolidine-2-carbonitrile |

| Molecular Formula | C30H42N2O4S3 |

| Molecular Weight | 590.86 g/mol |

| CAS Number | 143984-17-2 |

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy

| Parameter | Value | Cell/Enzyme Source | Reference |

| Ki (PREP) | 0.95 nM | Rat Brain | [4] |

| IC50 (PREP) | 3 nM | Not Specified | [4] |

| IC50 (TNBC Cell Lines) | 5-10 µM | MDA-MB-231, SUM159PT | [1] |

Table 2: In Vivo Efficacy (Triple-Negative Breast Cancer Xenograft Models)

| TNBC Cell Line | Treatment Dose | Route of Administration | Tumor Growth Inhibition | Reference |

| MDA-MB-231 | Not Specified | Not Specified | Significant | [5] |

| SUM159PT | Not Specified | Not Specified | Significant | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are synthesized from established methods and should be adapted as needed for specific experimental conditions.

Prolyl Endopeptidase (PREP) Activity Assay

This protocol describes a colorimetric assay to measure PREP activity and the inhibitory effect of this compound using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA).[6][7]

Materials:

-

Purified prolyl endopeptidase

-

This compound

-

Z-Gly-Pro-pNA substrate solution (5 mM in 40% dioxane)[8]

-

Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0[8]

-

Stop Solution: 1 M Acetate buffer, pH 4.0[8]

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (assay buffer).

-

Add 80 µL of the PREP enzyme solution (concentration to be optimized for linear reaction kinetics) to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the Z-Gly-Pro-pNA substrate solution to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the absorbance at 410 nm to quantify the amount of p-nitroaniline released.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For Ki determination, perform the assay with varying substrate concentrations.

Cell Viability (MTT) Assay in TNBC Cells

This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability of triple-negative breast cancer cell lines, such as MDA-MB-231 and SUM159PT.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, SUM159PT)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with 100 µL of the this compound dilutions or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Incubate the plate for at least 2 hours in the dark with gentle shaking to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of the IRS1-AKT-mTORC1 Pathway

This protocol describes the detection of key phosphorylated proteins in the IRS1-AKT-mTORC1 pathway following treatment with this compound.

Materials:

-

TNBC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IRS1, anti-p-AKT, anti-p-mTOR, anti-p-S6K1, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat TNBC cells with this compound at the desired concentrations and time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels.

In Vivo Efficacy in a Senescence-Accelerated Mouse (SAM) Model

This protocol is a representative in vivo experimental design to evaluate the effect of this compound on amyloid-like deposition in a mouse model of accelerated senescence.[9][10]

Animals:

-

Senescence-accelerated mouse prone 8 (SAMP8) and senescence-resistant control (SAMR1) mice.

Treatment:

-

Administer this compound orally (e.g., via gavage or in sweetened jelly) at various doses (e.g., 1, 10, 20 mg/kg) daily for a chronic period (e.g., several months).

-

A control group should receive the vehicle alone.

Assessment of Amyloid Deposition:

-

At the end of the treatment period, perfuse the mice and collect the brains.

-

Process one hemisphere for immunohistochemistry and the other for biochemical analysis.

-

Immunohistochemistry:

-

Stain brain sections with an anti-amyloid-beta antibody.

-

Quantify the number and area of amyloid-beta positive plaques in specific brain regions (e.g., hippocampus) using image analysis software.

-

-

Biochemical Analysis:

-

Homogenize brain tissue and perform an ELISA to quantify the levels of soluble and insoluble amyloid-beta peptides.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

Conclusion

This compound is a well-characterized prolyl endopeptidase inhibitor with demonstrated activity in preclinical models of neurodegeneration and cancer. Its ability to cross the blood-brain barrier and its oral bioavailability make it a promising candidate for further investigation. The provided technical information and experimental protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of PREP inhibitors. Further research is warranted to elucidate the precise off-target effects that may contribute to its anti-cancer activity and to optimize its therapeutic application.

References

- 1. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl endopeptidase mRNA expression in the central nervous system during rat development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. This compound Tosylate | Prolyl Endopeptidase (PREP) | TargetMol [targetmol.com]

- 5. Prolyl endopeptidase inhibitor this compound blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Edge Attributes | Graphviz [graphviz.org]

- 7. A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples [mdpi.com]

- 8. toyobo-global.com [toyobo-global.com]

- 9. caymanchem.com [caymanchem.com]

- 10. The Peptidyl-prolyl Isomerase Pin1 in Neuronal Signaling: from Neurodevelopment to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of Y-29794 and the ROCK Inhibitor Y-27632

An important clarification on molecular targets: Current scientific literature identifies Y-29794 as a potent inhibitor of prolyl endopeptidase (PREP), not a Rho-associated kinase (ROCK) inhibitor. The widely studied and canonical ROCK inhibitor is Y-27632. This guide will address the distinct signaling pathways and downstream effects of both compounds to provide a comprehensive resource for researchers.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the downstream signaling effects of the prolyl endopeptidase (PREP) inhibitor, this compound, and the Rho-associated kinase (ROCK) inhibitor, Y-27632.

Part 1: this compound - A Prolyl Endopeptidase (PREP) Inhibitor

This compound is a potent, orally active, non-peptide inhibitor of prolyl endopeptidase (PREP).[1] PREP is a serine protease that cleaves small peptides on the C-terminal side of proline residues and is implicated in various cellular processes.[1] In the context of cancer, particularly triple-negative breast cancer (TNBC), this compound has been shown to exert its effects by inhibiting the IRS1-AKT-mTORC1 survival signaling pathway.[1][2] While this compound is a potent PREP inhibitor, some studies suggest it may have other targets that contribute to its anti-cancer effects, as PREP depletion alone does not fully replicate the effects of the compound.[2][3]

Downstream Signaling Pathway of this compound

The primary downstream effect of this compound in cancer cells is the inhibition of the IRS1-AKT-mTORC1 pathway. This pathway is crucial for cell survival, proliferation, and growth.[3] Inhibition of PREP by this compound leads to a reduction in the levels of Insulin Receptor Substrate 1 (IRS1), which in turn prevents the activation of AKT and the downstream mammalian target of rapamycin (B549165) complex 1 (mTORC1).[3]

References

- 1. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl endopeptidase inhibitor this compound blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prolyl Endopeptidase Inhibitor Y-29794: A Technical Guide to its Interaction with the IRS1-AKT-mTORC1 Pathway in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) presents a significant therapeutic challenge due to the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) amplification, rendering it unresponsive to hormone-based or HER2-targeted therapies. The IRS1-AKT-mTORC1 signaling pathway is a critical cascade that promotes cell survival, proliferation, and growth, and its aberrant activation is a frequent hallmark of aggressive cancers, including TNBC.[1] This technical guide provides an in-depth overview of the interaction between Y-29794, a potent prolyl endopeptidase (PREP) inhibitor, and the IRS1-AKT-mTORC1 pathway. Recent studies have demonstrated that this compound effectively inhibits this survival signaling cascade, leading to reduced proliferation and induced cell death in multiple TNBC cell lines, as well as inhibition of in vivo tumor growth.[1][2] This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Mechanism of Action: this compound Induces Proteasomal Degradation of IRS1

This compound exerts its anti-cancer effects in TNBC by disrupting the IRS1-AKT-mTORC1 signaling pathway.[1][2] The primary mechanism of this disruption is the induced degradation of Insulin (B600854) Receptor Substrate 1 (IRS1).[1] IRS1 is a key adaptor protein that, upon activation by upstream signals such as insulin or insulin-like growth factor (IGF), activates downstream signaling through PI3K, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates and activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and proliferation.[1]

Treatment of TNBC cells with this compound leads to a dose-dependent reduction in IRS1 protein levels.[1] This reduction in IRS1 has been shown to be a result of enhanced protein degradation via the proteasome, as the effect is blocked by the proteasome inhibitor MG132.[1] The loss of IRS1 abrogates the downstream activation of AKT and mTORC1, thereby inhibiting the pro-survival signaling in cancer cells and leading to cell death.[1][2] While this compound is a known PREP inhibitor, studies have shown that the depletion of PREP alone is not sufficient to reduce IRS1-AKT-mTORC1 signaling or induce cell death, suggesting that this compound may have other targets that contribute to its cancer cell-killing effect.[1][2]

Quantitative Data

The efficacy of this compound in inhibiting the proliferation of various TNBC cell lines has been demonstrated in a dose-dependent manner. The following table summarizes the observed effects on cell viability after 4 days of treatment with this compound, as determined by MTT assay.

| Cell Line | This compound Concentration (µM) | % Viability (Relative to Control) |

| MDA-MB-231 | 5 | ~75% |

| 10 | ~50% | |

| 20 | ~30% | |

| MDA-MB-468 | 5 | ~60% |

| 10 | ~35% | |

| 20 | ~20% | |

| SUM159PT | 5 | ~80% |

| 10 | ~55% | |

| 20 | ~40% | |

| Hs578T | 5 - 20 | Largely resistant |

Note: The percentage of viability is estimated from the graphical data presented in the cited literature, as a precise tabular format of IC50 values was not provided.[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the proliferation and viability of TNBC cell lines.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, SUM159PT)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[3]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the TNBC cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM).

-

Incubation with Compound: Incubate the cells with this compound for the desired time points (e.g., 1, 2, 3, and 4 days).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the readings and express the results as a percentage of the vehicle-treated control.

Western Blot Analysis of IRS1-AKT-mTORC1 Pathway Proteins

This protocol details the procedure for analyzing the protein levels and phosphorylation status of key components of the IRS1-AKT-mTORC1 pathway following treatment with this compound.

Materials:

-

TNBC cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-IRS1

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-AKT

-

Rabbit anti-phospho-S6 Ribosomal Protein (a downstream target of mTORC1)

-

Rabbit anti-S6 Ribosomal Protein

-

Mouse anti-Actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468, SUM159PT) in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 16 hours.[1]

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all proteins to the loading control (actin).

In Vivo Tumor Xenograft Study

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse xenograft model of TNBC.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

TNBC cell lines (e.g., MDA-MB-468, SUM159PT, MDA-MB-231)

-

Matrigel (optional, to aid tumor formation)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of TNBC cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group should receive the vehicle alone. The specific dosage and administration route for this compound would need to be optimized based on maximum tolerated dose studies, but a starting point could be in the range of 25-100 mg/kg daily.

-

Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.

-

Study Endpoint: At the end of the study (e.g., after a set number of days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and vehicle control groups.

Mandatory Visualizations

References

- 1. Prolyl endopeptidase inhibitor this compound blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl endopeptidase inhibitor this compound blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

The Neuroprotective Potential of Y-29794: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Y-29794 is a potent, orally active, and brain-penetrating inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in the pathophysiology of several neurodegenerative diseases. While direct and extensive research into the neuroprotective properties of this compound is still emerging, existing evidence, primarily from preclinical models, suggests a promising therapeutic potential. This document provides a comprehensive overview of the current understanding of this compound's neuroprotective-related effects, focusing on its impact on amyloid-beta pathology and its broader mechanism of action through the inhibition of PREP. This whitepaper consolidates available quantitative data, outlines key experimental methodologies, and visualizes the proposed signaling pathways to support further research and development in this area.

Introduction: The Role of Prolyl Endopeptidase (PREP) in Neurodegeneration

Prolyl endopeptidase (PREP) is a cytosolic enzyme that cleaves small neuropeptides C-terminal to proline residues.[1] While its precise physiological functions are still being elucidated, accumulating evidence points to its significant role in the progression of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2] PREP activity is altered in the brains of patients with these conditions.[2] Mechanistically, PREP is thought to contribute to neurodegeneration through several pathways:

-

Promotion of Protein Aggregation: PREP has been shown to interact with and promote the aggregation of key pathological proteins, including amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-synuclein).[3][4]

-

Modulation of Neuropeptide Signaling: By degrading neuropeptides, PREP can disrupt crucial signaling pathways involved in learning, memory, and neuronal survival.[5][6]

-

Interaction with Cytoskeletal Components: PREP interacts with proteins like α-tubulin, suggesting a role in maintaining microtubule stability and synaptic integrity.[2]

The inhibition of PREP, therefore, represents a rational therapeutic strategy for combating neurodegenerative diseases. This compound has emerged as a significant small molecule inhibitor in this context.

This compound: A Profile

This compound is a non-peptide, selective, and competitive inhibitor of PREP with a Ki value of 0.95 nM for rat brain PREP.[5] It is orally bioavailable and demonstrates the ability to cross the blood-brain barrier, achieving long-lasting inhibition of PREP in the brain.[5] While initially explored for its potential in cognitive enhancement, recent research has highlighted its direct effects on pathological hallmarks of neurodegeneration.

Neuroprotective Properties of this compound: Preclinical Evidence

The most direct evidence for the neuroprotective-related effects of this compound comes from a study utilizing the senescence-accelerated mouse (SAM) model, which develops age-related deficits, including amyloid-like deposits.

Attenuation of Amyloid-Beta Deposition

In a key study, chronic oral administration of this compound to senescence-accelerated mice (SAMP8) resulted in a significant reduction in the deposition of amyloid-beta-like granular structures in the hippocampus.[7]

Table 1: Effect of this compound on Amyloid-Beta Deposition in SAMP8 Mice

| Treatment Group | Dose (mg/kg, p.o.) | Outcome | Reference |

| This compound | 1 | Significantly reduced number and density of Aβ-positive granular structures | [7] |

| This compound | 10 | Significantly reduced number and density of Aβ-positive granular structures | [7] |

| This compound | 20 | Significantly reduced number and density of Aβ-positive granular structures | [7] |

Potentiation of Acetylcholine (B1216132) Release

An early study indicated that this compound potentiates the effect of thyrotropin-releasing hormone (TRH) on the release of acetylcholine (ACh) in the rat hippocampus.[5] Enhanced cholinergic neurotransmission is a key therapeutic goal in Alzheimer's disease.

Table 2: Effect of this compound on Acetylcholine Release

| Experimental Model | Effect | Quantitative Data | Reference |

| Rat Hippocampus | Potentiates TRH-induced ACh release | Not publicly available | [5] |

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of this compound are believed to be mediated primarily through the inhibition of prolyl endopeptidase. The following sections detail the proposed signaling pathways and mechanisms.

Inhibition of Pathological Protein Aggregation

PREP has been shown to co-localize with Aβ plaques and neurofibrillary tangles in Alzheimer's disease brains and to accelerate the aggregation of α-synuclein in models of Parkinson's disease.[2][3] By inhibiting PREP, this compound may disrupt these interactions, thereby preventing the formation of toxic protein aggregates.

Modulation of Synaptic Function and Microtubule Stability

PREP's interaction with cytoskeletal proteins suggests its involvement in maintaining synaptic structure and function. PREP inhibitors may therefore exert neuroprotective effects by preserving synaptic integrity.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on the published abstracts and related literature, the following methodologies are inferred.

Animal Model for Amyloid-Beta Deposition Study

-

Animal Model: Senescence-Accelerated Mouse Prone 8 (SAMP8).[7] These mice exhibit age-related learning and memory deficits and develop amyloid-beta deposits, serving as a model for sporadic Alzheimer's disease.

-

Drug Administration: this compound was administered orally (p.o.) at doses of 1, 10, and 20 mg/kg.[7] The treatment was chronic, although the exact duration is not specified in the abstract.

-

Endpoint Analysis: Immunohistochemical staining with a specific anti-Aβ antibody was used to identify amyloid-beta positive granular structures in the hippocampus. Digital image analysis was employed to quantify the number and density of these structures.[7]

In Vivo Model for Acetylcholine Release

-

Animal Model: Rat.[5]

-

Methodology: The study likely involved in vivo microdialysis in the hippocampus to measure extracellular acetylcholine levels.

-

Intervention: The effect of this compound on the potentiation of TRH-induced acetylcholine release was assessed. Specific concentrations and administration routes are not detailed in the available abstract.

Future Directions and Conclusion

The existing data, though limited, positions this compound as a compelling candidate for further investigation as a neuroprotective agent. Its ability to penetrate the brain and inhibit PREP, a key player in the pathology of neurodegenerative diseases, provides a strong mechanistic rationale. The preclinical findings on the reduction of amyloid-beta deposition are particularly encouraging.

Future research should focus on:

-

Elucidating the precise signaling pathways modulated by this compound in neuronal cells.

-

Conducting more extensive preclinical studies in various animal models of neurodegenerative diseases (e.g., transgenic models of Alzheimer's and Parkinson's disease).

-

Quantifying the dose-dependent effects of this compound on cognitive and motor functions in these models.

-

Investigating the impact of this compound on other pathological markers, such as tau phosphorylation and neuroinflammation.

References

- 1. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Analysis of Prolyl Oligopeptidases Using Molecular Docking and Dynamics: Insights into Conformational Change… [ouci.dntb.gov.ua]

- 4. This compound--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Senescence accelerated mouse-prone 8: a model of neuroinflammation and aging with features of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Senescence accelerated mouse-prone 8: a model of neuroinflammation and aging with features of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Y-29794 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This document provides a comprehensive technical overview of the emerging therapeutic potential of Y-29794, a prolyl endopeptidase (PREP) inhibitor, in the context of TNBC. Preclinical studies have demonstrated that this compound induces cell death in TNBC cell lines and curtails tumor progression in vivo. The primary mechanism of action identified to date is the suppression of the critical IRS1-AKT-mTORC1 survival signaling pathway. This guide consolidates the current understanding of this compound's role in TNBC, presenting key preclinical data, detailed experimental methodologies, and visualizations of the underlying molecular pathways to facilitate further research and development in this promising area.

Introduction

Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for a disproportionate number of breast cancer-related mortalities. The heterogeneity of TNBC and the absence of well-defined molecular targets necessitate the exploration of novel therapeutic strategies.

This compound is a potent and long-acting inhibitor of prolyl endopeptidase (PREP), an enzyme implicated in the cleavage of short peptides and whose expression is elevated in various carcinomas.[1][2] While initially investigated for other indications, recent research has unveiled its significant anti-cancer properties in TNBC models.[1][2] This guide delves into the core preclinical findings, focusing on the molecular mechanisms, and provides detailed protocols for the key experiments that form the basis of our current understanding.

Mechanism of Action: Targeting the IRS1-AKT-mTORC1 Pathway

The primary mechanism through which this compound exerts its anti-tumor effects in TNBC is by inhibiting the IRS1-AKT-mTORC1 signaling cascade, a pivotal pathway for cell survival and proliferation.[1][2]

-

Inhibition of IRS1-AKT-mTORC1 Signaling: Treatment of TNBC cells with this compound leads to a marked reduction in the phosphorylation of key components of this pathway, including AKT and downstream effectors of mTORC1.[1][2] This disruption of survival signaling is a key event preceding the induction of cell death. Interestingly, the cell-killing effects of this compound appear to extend beyond PREP inhibition alone, as stable depletion of PREP did not fully recapitulate the inhibition of the IRS1-AKT-mTORC1 pathway or the induction of cell death, suggesting the involvement of other molecular targets.[1][2]

Below is a diagram illustrating the signaling pathway affected by this compound.

Preclinical Efficacy of this compound in TNBC

In Vitro Studies

This compound has demonstrated significant activity against TNBC cell lines in vitro, primarily through the inhibition of cell proliferation and the induction of apoptosis.

Data Presentation

| Assay | TNBC Cell Lines | Effect of this compound | Reference |

| Cell Viability / Proliferation | Multiple TNBC cell lines | Inhibition of proliferation | [1][2] |

| Apoptosis | Multiple TNBC cell lines | Induction of cell death | [1][2] |

| Cell Migration | Not yet reported | Data not available | |

| Cell Invasion | Not yet reported | Data not available |

Note: While specific IC50 values for this compound in TNBC cell lines are not detailed in the primary literature, its potent effects on proliferation and apoptosis are consistently reported.

In Vivo Studies

The anti-tumor activity of this compound has been confirmed in preclinical xenograft models of TNBC.

Data Presentation

| Model | Treatment | Outcome | Reference |

| TNBC Xenograft | This compound | Inhibition of tumor growth | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound in TNBC.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of TNBC cells, which is an indicator of cell viability and proliferation.

Workflow Diagram

Methodology

-

Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, SUM159) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by this compound.

Workflow Diagram

Methodology

-

Cell Treatment: Seed TNBC cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (Ex/Em ~495/519 nm) and PI fluorescence (Ex/Em ~535/617 nm).

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the IRS1-AKT-mTORC1 pathway following treatment with this compound.

Methodology

-

Protein Extraction: Treat TNBC cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of IRS1, AKT, mTOR, S6K, and 4E-BP1, as well as an antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Xenograft Tumor Growth Study

This protocol evaluates the in vivo efficacy of this compound in a TNBC xenograft mouse model.

Methodology

-

Cell Implantation: Subcutaneously inject TNBC cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank or mammary fat pad of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth curves and final tumor weights to determine the efficacy of this compound.

Future Directions: Investigating the Role of this compound in Cell Migration and the RhoA/ROCK Pathway

While the inhibitory effects of this compound on TNBC cell proliferation and survival are established, its impact on cell migration and invasion remains to be elucidated. Given the aggressive and metastatic nature of TNBC, investigating these aspects is crucial.

A potential avenue for this compound's mechanism of action in this context is the RhoA/ROCK signaling pathway, a key regulator of cytoskeletal dynamics, cell motility, and invasion. There is known crosstalk between the PI3K/AKT pathway (inhibited by this compound) and the RhoA/ROCK pathway. Therefore, it is plausible that this compound may also modulate RhoA/ROCK signaling, thereby affecting TNBC cell migration and invasion. This hypothesis warrants further investigation.

Hypothesized Signaling Crosstalk

Future research should focus on performing cell migration (e.g., wound healing or transwell assays) and invasion (e.g., Matrigel invasion assays) to directly assess the effect of this compound on these processes in TNBC cells. Furthermore, RhoA activation assays could be employed to determine if this compound treatment modulates the activity of this key GTPase.

Conclusion

This compound has emerged as a promising therapeutic agent for triple-negative breast cancer, with a clear mechanism of action involving the inhibition of the IRS1-AKT-mTORC1 survival pathway. The preclinical data strongly support its further development. The detailed experimental protocols provided in this guide are intended to facilitate the replication and expansion of these findings. Future investigations into the effects of this compound on cell migration and its potential interplay with the RhoA/ROCK pathway will provide a more complete picture of its anti-cancer activity and further solidify its potential as a novel therapeutic for TNBC.

References

- 1. Prolyl endopeptidase inhibitor this compound blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl endopeptidase inhibitor this compound blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Prolyl Endopeptidase Inhibitor Y-29794: A Technical Guide on its Effects on Amyloid-Beta Deposition

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Amyloid-Beta Deposition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The amyloid cascade hypothesis posits that the initiating event in AD pathogenesis is the abnormal accumulation of amyloid-beta (Aβ) peptides in the brain parenchyma[1]. These peptides are derived from the sequential proteolytic cleavage of the amyloid precursor protein (APP), a type I transmembrane protein[1].

In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, which precludes the formation of the toxic Aβ peptide and generates a neuroprotective fragment known as soluble APPα (sAPPα). In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1) and subsequently by the γ-secretase complex, releasing Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42[1]. An imbalance between Aβ production and clearance leads to its aggregation into oligomers, fibrils, and eventually the dense, insoluble plaques characteristic of AD[2]. This deposition triggers a cascade of downstream events, including neuroinflammation, tau hyperphosphorylation, synaptic dysfunction, and neuronal death.

Given the central role of Aβ deposition, extensive research has focused on therapeutic agents that can modulate this process. One such area of investigation involves the enzyme prolyl endopeptidase and its inhibitors, such as Y-29794.

This compound: A Selective Prolyl Endopeptidase Inhibitor

This compound is a potent, selective, and orally active nonpeptide inhibitor of prolyl endopeptidase (PEP)[3][4]. PEP (EC 3.4.21.26), also known as prolyl oligopeptidase, is a large cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues[5][6]. PEP is highly expressed in the brain and is involved in the metabolism of various neuropeptides and peptide hormones[7][8].

Studies have observed altered PEP activity in the brains of AD patients, where the enzyme has been found to co-localize with Aβ protein in plaques, suggesting a functional role in the disease process[7][9][10]. This has led to the hypothesis that inhibiting PEP activity could be a viable therapeutic strategy to mitigate AD pathology.

Hypothesized Mechanism of Action

The precise mechanism by which PEP inhibition reduces amyloid deposition is not fully elucidated, but preclinical evidence points toward a direct involvement of PEP in the process of amyloidogenesis. The leading hypothesis suggests that PEP's enzymatic activity may contribute to the formation, maturation, or aggregation of Aβ peptides[3][11]. By inhibiting PEP, this compound is thought to interrupt this pathological process, thereby reducing the overall burden of Aβ deposits. Some studies also suggest that PEP inhibition may have broader neuroprotective effects by modulating protein aggregation and clearance pathways, such as autophagy[12].

Preclinical Evidence: An In Vivo Study

The primary evidence for the effect of this compound on amyloid deposition comes from a study utilizing the Senescence-Accelerated Mouse (SAM) model, a well-established model for studying age-related neurodegeneration and aspects of sporadic AD[3][13][14].

Quantitative Data Summary

The study by Kato et al. (1997) demonstrated that chronic oral administration of this compound significantly prevents the progression of Aβ-like deposition in the hippocampus of SAM. The results are summarized below.

| Treatment Group | Dose (mg/kg, p.o.) | Key Finding |

| Vehicle Control | - | Age-dependent deposition of Aβ-positive granular structures in the hippocampus. |

| This compound | 1 | Significant reduction in the number and density of Aβ-positive granular structures. |

| This compound | 10 | Significant reduction in the number and density of Aβ-positive granular structures. |

| This compound | 20 | Significant reduction in the number and density of Aβ-positive granular structures. |

| Table 1: Summary of this compound Effects on Aβ Deposition in Senescence-Accelerated Mice.[3] | ||

| (Note: The source abstract reports a "significant" reduction but does not provide specific percentage values for the reduction in plaque number or density.) |

Detailed Experimental Protocols

The following sections detail the methodologies used to assess the impact of this compound on Aβ deposition, combining information from the primary study with standard laboratory protocols[3][15][16].

-

Animal Model : Male Senescence-Accelerated Prone Mice (SAMP) were used. These mice spontaneously exhibit an early onset of age-related pathologies, including learning and memory deficits and the deposition of Aβ-like granular structures in the brain[17][18]. Senescence-Accelerated Resistant Mice (SAMR) would typically serve as controls.

-

Housing : Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Groups : Mice were randomly assigned to vehicle control or one of three this compound treatment groups (1, 10, or 20 mg/kg).

-

Drug Administration : this compound was administered repeatedly via oral gavage (p.o.). The duration of the treatment was long-term, consistent with chronic administration to assess effects on the progression of age-related pathology.

-

Perfusion and Fixation : At the end of the treatment period, mice were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Brain Extraction : Brains were carefully extracted and post-fixed in 4% PFA overnight at 4°C, followed by cryoprotection in a 30% sucrose (B13894) solution.

-

Sectioning : Coronal brain sections (e.g., 30-40 µm thickness) were cut using a cryostat or vibratome, with a focus on the hippocampal region.

-

Antigen Retrieval : Free-floating sections underwent antigen retrieval. A common method involves incubating sections in 95% formic acid for 5-10 minutes to expose Aβ epitopes[15].

-

Blocking : Sections were washed in PBS and incubated in a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Sections were incubated overnight at 4°C with a specific primary antibody directed against Aβ (e.g., monoclonal anti-Aβ antibody).

-

Secondary Antibody Incubation : After washing, sections were incubated for 1-2 hours at room temperature with a biotinylated secondary antibody (e.g., biotinylated goat anti-mouse IgG).

-

Signal Amplification and Visualization : The signal was amplified using an avidin-biotin complex (ABC) method and visualized with 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen[15].

-

Mounting : Stained sections were mounted on gelatin-coated glass slides, air-dried, dehydrated through an ethanol (B145695) series, cleared with xylene, and coverslipped.

-

Image Acquisition : Stained sections of the hippocampus were systematically imaged using a light microscope equipped with a digital camera.

-

Region of Interest (ROI) : A standardized ROI within the hippocampus was defined for all animals to ensure consistent analysis.

-

Digital Image Analysis : Images were analyzed using software such as NIH Image (or its modern successor, ImageJ)[3][19].

-

Thresholding : Images were converted to grayscale, and a consistent threshold was applied to distinguish the DAB-stained Aβ deposits from the background.

-

Particle Analysis : The software's particle analysis function was used to automatically count the number of distinct Aβ-positive granular structures (plaque number) and calculate the total area covered by these structures within the ROI (plaque density or % area).

-

Density Distribution : The study also noted a modulation of the "biphasic distribution of the digitized density," suggesting an analysis of the intensity of the staining within the plaques themselves[3].

-

-

Statistical Analysis : Data from different treatment groups were compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

Conclusion and Future Directions

The preclinical data strongly suggest that the selective prolyl endopeptidase inhibitor, this compound, effectively prevents the progressive deposition of amyloid-beta in the brains of senescence-accelerated mice[3]. This finding implicates prolyl endopeptidase as a functional participant in the amyloidogenic process and validates it as a potential therapeutic target for Alzheimer's disease. The significant reduction in the number and density of Aβ-positive structures following chronic oral administration of this compound underscores the potential of this therapeutic strategy[3].

Further research is warranted to fully elucidate the molecular mechanisms connecting PEP inhibition to reduced Aβ deposition. Investigating whether PEP directly processes APP or Aβ, or if it acts indirectly through other pathways, would be a critical next step. Additionally, exploring the efficacy of PEP inhibitors in other transgenic models of AD and ultimately in human clinical trials will be essential to determine the translational potential of this approach for treating Alzheimer's disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. β-Amyloid Degradation and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevention of amyloid-like deposition by a selective prolyl endopeptidase inhibitor, this compound, in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 6. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colocalization of prolyl endopeptidase and amyloid beta-peptide in brains of senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The senescence accelerated mouse (SAMP8) as a model for oxidative stress and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Senescence accelerated mouse-prone 8: a model of neuroinflammation and aging with features of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of Aβ Amyloid Plaques and Tau Protein in Postmortem Human Alzheimer’s Disease Brain by Autoradiography Using [18F]Flotaza, [125I]IBETA, [124/125I]IPPI and Immunohistochemistry Analysis Using QuPath - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Senescence-accelerated Mice (SAMs) as a Model for Brain Aging and Immunosenescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Digital Pathology and Image Analysis for Robust High-Throughput Quantitative Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]

Y-29794: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-29794 is a potent, orally active, and brain-penetrant small molecule inhibitor of prolyl endopeptidase (PREP). Initially investigated for neurological disorders, recent research has highlighted its potential as a therapeutic agent in oncology, particularly in triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other PREP inhibitors.

Core Concepts and Mechanism of Action

This compound is a non-peptide competitive inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine protease that cleaves small peptides (<30 amino acids) on the C-terminal side of proline residues. While PREP is ubiquitously expressed, it is found in high levels in the brain, and its activity has been implicated in various physiological processes, including the metabolism of neuropeptides and hormones.[1]

In the context of cancer, particularly triple-negative breast cancer (TNBC), this compound has been shown to exert its anti-tumor effects by inhibiting the IRS1-AKT-mTORC1 signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and growth, and its upregulation is a frequent event in TNBC.[2] The inhibition of this pathway by this compound leads to a reduction in TNBC cell proliferation and the induction of cell death.[2][3]

Interestingly, studies have shown that the cancer-killing effect of this compound may not be solely dependent on PREP inhibition. Evidence suggests that this compound might have other molecular targets that contribute to its potent anti-cancer activity.[2][3]

Signaling Pathway of this compound in Triple-Negative Breast Cancer

The following diagram illustrates the proposed mechanism of action of this compound in TNBC cells, highlighting its inhibitory effect on the IRS1-AKT-mTORC1 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines

| Cell Line | Assay Type | Endpoint | This compound Concentration (µM) | Result | Reference |

| MDA-MB-231 | MTT Assay | Cell Proliferation | 2.5 - 10 | Dose-dependent reduction | [2] |

| MDA-MB-468 | MTT Assay | Cell Proliferation | 2.5 - 10 | Dose-dependent reduction | [2] |

| SUM159PT | MTT Assay | Cell Proliferation | 2.5 - 10 | Dose-dependent reduction | [2] |

| Hs578T | MTT Assay | Cell Proliferation | Up to 10 | Largely resistant | [2] |

| MDA-MB-468 | Cell Cycle Analysis | Apoptosis (Sub-G1) | 5 - 10 | Progressive increase | [2] |

| MDA-MB-231 | Cell Cycle Analysis | Apoptosis (Sub-G1) | 5 - 10 | Progressive increase | [2] |

Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Endpoint | Result | Reference |

| MDA-MB-468 | This compound (12.5 - 50 mg/kg) | Daily (5 days/week), IP | Tumor Growth | Inhibition of tumor growth | [2] |

| SUM159PT | This compound (12.5 - 50 mg/kg) | Daily (5 days/week), IP | Tumor Growth | Inhibition of tumor growth | [2] |

| MDA-MB-231 | This compound (12.5 - 50 mg/kg) | Daily (5 days/week), IP | Tumor Growth | Inhibition of tumor growth | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate TNBC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72, or 96 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat cells with this compound for the indicated time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-S6K, S6K, IRS1, PREP, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes the establishment and treatment of TNBC xenograft tumors in mice.

Protocol:

-

Cell Implantation: Subcutaneously inject TNBC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 12.5-50 mg/kg, dissolved in saline) or vehicle control via intraperitoneal (IP) injection daily for 5 days a week.

-

Endpoint: Continue treatment for a predetermined period (e.g., 3-5 weeks) or until tumors in the control group reach a maximum allowed size.

-

Data Collection: Measure tumor volumes and body weights regularly throughout the study. At the end of the study, excise and weigh the tumors.

Workflow for In Vivo Xenograft Study

Chemical Information

-

IUPAC Name: (4-((8-(dimethylamino)octyl)thio)-2-(thiophen-2-yl)thiazol-5-yl)(thiophen-2-yl)methanone

-

Molecular Formula: C25H34N2O2S4

-

Molecular Weight: 538.8 g/mol

-

CAS Number: 143984-17-2 (for this compound tosylate)

Future Directions and Conclusion

This compound has demonstrated significant preclinical activity against triple-negative breast cancer by targeting the IRS1-AKT-mTORC1 pathway. Its oral bioavailability and ability to cross the blood-brain barrier also suggest its potential for treating brain metastases, a common complication in TNBC.

Further research is warranted to:

-

Elucidate the full spectrum of this compound's molecular targets to better understand its mechanism of action.

-

Evaluate the efficacy of this compound in combination with other standard-of-care chemotherapies and targeted agents for TNBC.

-

Investigate the potential of this compound in other cancer types where the IRS1-AKT-mTORC1 pathway is dysregulated.

-

Conduct formal preclinical toxicology and pharmacokinetic studies to support its advancement into clinical trials.

References

- 1. Prolyl endopeptidase inhibitor this compound blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Prolyl endopeptidase inhibitor this compound blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of Y-29794

An In-depth Examination of the Chemical Structure, Properties, and Anti-Cancer Activity of the Prolyl Endopeptidase Inhibitor Y-29794

This technical guide provides a comprehensive overview of this compound, a potent and orally active non-peptide inhibitor of prolyl endopeptidase (PREP). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of oncology.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the IUPAC name [2-[[8-(dimethylamino)octyl]thio]-6-(1-methylethyl)-3-pyridinyl]-2-thienylmethanone. It is often used in its oxalate (B1200264) or tosylate salt forms in research settings.[1][2]

Chemical Structure:

Synonyms: Y29794, Y 29794[3]

A summary of the key physicochemical properties of this compound and its common salt forms is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Salts

| Property | This compound (Base) | This compound Oxalate | This compound Tosylate | Reference(s) |

| Molecular Formula | C₂₃H₃₄N₂OS₂ | C₂₅H₃₆N₂O₅S₂ | C₃₀H₄₂N₂O₄S₃ | [1][2][3] |

| Molecular Weight ( g/mol ) | 418.66 | 508.69 | 590.86 | [1][2][3] |

| CAS Number | 129184-48-1 | 146794-84-5 | 143984-17-2 | [2] |